molecular formula C13H9BrCl2OZn B14892791 2-(3,4-DichlorobenZyloxy)phenylZinc bromide

2-(3,4-DichlorobenZyloxy)phenylZinc bromide

Cat. No.: B14892791
M. Wt: 397.4 g/mol
InChI Key: QPGOVVKFPVEKNF-UHFFFAOYSA-M
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Description

2-(3,4-Dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent. Organozinc reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is a solution in THF, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitate its use in various reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with phenylzinc bromide. The reaction is carried out in the presence of a base, such as lithium diisopropylamide (LDA), in THF. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound .

Industrial Production Methods

Industrial production of organozinc reagents, including this compound, often involves continuous flow chemistry techniques. These methods offer advantages such as improved safety, better control over reaction conditions, and scalability. Continuous flow reactors enhance mass and heat transfer, leading to more efficient and consistent production of organozinc reagents .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere, typically using argon or nitrogen.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-Dichlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-dichlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of the organic group to the target molecule, forming new carbon-carbon bonds. This process is often catalyzed by transition metals, such as palladium or nickel, which help activate the zinc reagent and promote the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorobenzyloxy)phenylzinc bromide is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required .

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,2-dichloro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

QPGOVVKFPVEKNF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)Cl)Cl.[Zn+]Br

Origin of Product

United States

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